3-Bromo-6-iodoimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-6-iodoimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 1146615-52-2 . It has a molecular weight of 322.93 . The compound is solid in physical form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of 3-Bromo-6-iodoimidazo[1,2-A]pyridine involves a chemodivergent reaction . N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The IUPAC name of this compound is 3-bromo-6-iodoimidazo[1,2-A]pyridine . The InChI code is 1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H .Physical And Chemical Properties Analysis
3-Bromo-6-iodoimidazo[1,2-A]pyridine is a solid compound . It is stored in a refrigerator . The compound has a molecular weight of 322.93 .Scientific Research Applications
Chemodivergent Synthesis
3-Bromo-6-iodoimidazo[1,2-A]pyridine plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This process involves the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free reaction conditions .
Pharmaceutical Intermediates
3-Bromo-6-iodoimidazo[1,2-A]pyridine is used as a pharmaceutical intermediate . It is particularly useful in the synthesis of lactams that can be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Organic Syntheses
This compound is used in organic syntheses . It is particularly useful in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
Medicinal Applications
N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized using 3-Bromo-6-iodoimidazo[1,2-A]pyridine, have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Tuberculosis Treatment
Imidazo[1,2-a]pyridine analogues, which can be synthesized using 3-Bromo-6-iodoimidazo[1,2-A]pyridine, have shown promising results in the treatment of tuberculosis . For instance, the compound Q203 has shown a significant reduction of bacterial load in an acute TB mouse model .
Development of New Synthetic Methods
The use of 3-Bromo-6-iodoimidazo[1,2-A]pyridine in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines has led to the development of new synthetic methods . These methods are particularly meaningful as they allow the synthesis of these two kinds of structures respectively from the same starting materials .
Safety and Hazards
Future Directions
Imidazo[1,2-A]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of 3-Bromo-6-iodoimidazo[1,2-A]pyridine could be in the development of new drugs for the treatment of these diseases.
properties
IUPAC Name |
3-bromo-6-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXVCBLZXZVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738439 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-iodoimidazo[1,2-A]pyridine | |
CAS RN |
1146615-52-2 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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